Methyl 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant roles in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification, where the thiophene derivative reacts with methanol in the presence of an acid catalyst.
Amidation: The 2-phenylbutanoyl group is introduced via an amidation reaction, where the carboxylate reacts with 2-phenylbutanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, thiophene derivatives have shown potential as antimicrobial and anticancer agents. This compound, with its specific functional groups, can be explored for similar biological activities.
Medicine
In medicinal chemistry, Methyl 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2-carboxylate can be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
Industrially, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The cyano and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyano-3-methylthiophene-2-carboxylate: Lacks the 2-phenylbutanoyl group, making it less complex.
4-Cyano-3-methylthiophene-2-carboxylic acid: Similar core structure but lacks the ester and amide functionalities.
2-Phenylbutanoylthiophene: Contains the phenylbutanoyl group but lacks the cyano and ester groups.
Uniqueness
Methyl 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (cyano) and electron-donating (methyl) groups on the thiophene ring, along with the bulky 2-phenylbutanoyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl 4-cyano-3-methyl-5-(2-phenylbutanoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C18H18N2O3S/c1-4-13(12-8-6-5-7-9-12)16(21)20-17-14(10-19)11(2)15(24-17)18(22)23-3/h5-9,13H,4H2,1-3H3,(H,20,21) |
InChI Key |
QLBJAKOHENASEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N |
Origin of Product |
United States |
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